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For Immediate Release

[City, State] – [Date] – In the landscape of epigenetic research and drug development, Histone

Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range

of diseases, including neurological disorders and cancers. This guide provides a detailed

comparison of RG2833, a selective HDAC1 and HDAC3 inhibitor, with other notable HDAC

inhibitors, supported by experimental data to inform researchers, scientists, and drug

development professionals.

Unveiling RG2833: A Potent and Selective HDAC
Inhibitor
RG2833 (also known as RGFP109) is a brain-permeable small molecule that potently and

selectively inhibits Class I HDAC enzymes, specifically HDAC1 and HDAC3.[1][2] This

selectivity is a key differentiator from many other HDAC inhibitors, which often exhibit a

broader, or "pan," inhibitory profile across multiple HDAC classes. The targeted approach of

RG2833 offers the potential for a more favorable therapeutic window and reduced off-target

effects.
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To contextualize the efficacy of RG2833, this section presents a comparative summary of its in

vitro potency against other well-established HDAC inhibitors. The data, presented in the table

below, highlights the half-maximal inhibitory concentrations (IC50) against specific HDAC

isoforms and in various cell lines.
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Inhibitor Class
Target
HDACs

IC50 (nM)
against
specific
HDACs

Cell Line
Examples &
IC50/GI50
(µM)

Key
Characteris
tics

RG2833 Class I
HDAC1,

HDAC3

HDAC1: 60,

HDAC3: 50[1]

[2]

DIPG cell

lines: 5-10[3]

Brain-

permeable,

selective for

HDAC1/3.

Vorinostat

(SAHA)
Pan-HDAC Class I, II, IV

HDAC1: 10,

HDAC3: 20[4]

[5]

4T1: 1.59 -

12.12,

518A2:

0.9[4], SeAx:

0.6, Hut-78:

0.75, HH: 0.9,

MyLa: 4.4[6]

Orally active,

first FDA-

approved

HDAC

inhibitor.

Panobinostat

(LBH589)
Pan-HDAC Class I, II, IV

Pan-HDAC: 5

(cell-free)[7]

[8]

MOLT-4: ~5,

Reh: ~20[7],

SCLC cell

lines:

<0.025[9]

Potent pan-

inhibitor,

induces

autophagy

and

apoptosis.

Belinostat

(PXD101)
Pan-HDAC Class I, II

HeLa cell

extracts:

27[10][11]

5637: 1.0,

T24: 3.5, J82:

6.0, RT4: 10,

Prostate

cancer lines:

0.5-2.5[12]

Hydroxamate

-type

inhibitor.

Entinostat

(MS-275)
Class I

HDAC1,

HDAC2,

HDAC3

HDAC1: 243,

HDAC2: 453,

HDAC3:

248[13][14]

Wide range

of cancer cell

lines[15]

Orally active,

selective for

Class I

HDACs.
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Visualizing the Mechanism: HDAC Inhibition
Signaling Pathway
The following diagram illustrates the general signaling pathway affected by HDAC inhibitors like

RG2833. By blocking HDACs, these inhibitors promote histone acetylation, leading to a more

relaxed chromatin structure and the transcription of genes that can induce cell cycle arrest,

differentiation, and apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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